molecular formula C12H19NO4 B2898157 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid CAS No. 2172461-16-2

2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid

Cat. No.: B2898157
CAS No.: 2172461-16-2
M. Wt: 241.287
InChI Key: ANXAVNGTBLDIEC-VURMDHGXSA-N
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Description

This compound is a cyclobutylidene-containing derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid backbone. Its synthesis, as described in EP 4 374 877 A2, involves starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to Reference Examples 87 and 88 .

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXAVNGTBLDIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=CC(=O)O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution . The reaction conditions often involve ambient temperatures or mild heating to facilitate the protection process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and bases such as sodium hydroxide for the initial protection step . The reaction conditions vary depending on the desired transformation, with some reactions requiring mild heating or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization.

Scientific Research Applications

2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid involves the protection and deprotection of amines. The Boc group protects the amine functionality during synthetic transformations and can be removed under acidic conditions to reveal the free amine . This process is crucial in multi-step organic synthesis, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to four structurally related Boc-protected amino acid derivatives:

Compound Name Key Substituent Structural Highlight CAS/ID
2-[3-({[(Tert-Butoxy)Carbonyl]Amino}Methyl)Cyclobutylidene]Acetic Acid Cyclobutylidene Strained four-membered ring Not provided
2-{(Tert-Butoxy)CarbonylAmino}Acetic Acid 2-Methoxyethyl Ether and ester functional groups 1247171-98-7
(Tert-Butoxycarbonyl)AminoAcetic Acid 3-Thiophene Sulfur-containing aromatic ring Not provided
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID 4-Methylphenyl (p-tolyl) Aromatic bulk 28044-77-1

Key Observations :

  • Cyclobutylidene vs. Thiophene/P-Tolyl : The strained cyclobutylidene group in the target compound may confer unique steric and electronic properties compared to aromatic systems (e.g., thiophene in or p-tolyl in ). These differences could influence solubility, stability, and interactions in biological systems.

Biological Activity

2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid, also known by its CAS number 1434141-68-0, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings and case studies.

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.276 g/mol
  • Purity : Typically ≥97% in commercial preparations.
  • CAS Number : 1434141-68-0

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. It has been noted for its potential role as a protein degrader building block, which can modulate protein levels in various cellular contexts.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to inflammatory pathways, particularly interleukin-converting enzyme (ICE) which plays a crucial role in cytokine maturation.
  • Cellular Uptake : Studies suggest that the structural features of this compound facilitate its uptake into cells, enhancing its efficacy as a therapeutic agent.
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines, potentially through the modulation of the MAPK/ERK signaling pathway.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits ICE, affecting cytokine release
Anticancer ActivityInduces apoptosis in specific cancer cell lines
Cellular UptakeFacilitates entry into cells via transporters

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of various derivatives of cyclobutylidene compounds. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7), showing an IC50 value of approximately 25 µM for the compound under investigation .

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Formation of Cyclobutylidene : Utilizing cyclization reactions to create the cyclobutyl structure.
  • Amine Protection : The tert-butoxycarbonyl (Boc) group is employed to protect amine functionalities during synthesis.
  • Final Coupling : The final acetic acid moiety is introduced via coupling reactions.

This synthetic pathway not only provides the target compound but also allows for the generation of various analogs that can be screened for enhanced biological activity.

Q & A

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and stereochemistry of the cyclobutylidene core .
  • Mass Spectrometry (MS) : Validates molecular weight and purity .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects byproducts .

Basic: How does the Boc-protecting group influence the compound’s reactivity in peptide coupling reactions?

Answer:
The Boc group:

  • Stabilizes the amine : Prevents unwanted nucleophilic reactions during synthetic steps .
  • Facilitates selective deprotection : Removed under acidic conditions (e.g., TFA), enabling controlled peptide bond formation without disrupting other functional groups .
  • Impacts solubility : Enhances solubility in organic solvents, critical for coupling reactions in non-polar media .

Advanced: What experimental strategies resolve contradictions between purity assessments (e.g., HPLC vs. NMR data)?

Answer:

  • Multi-modal validation : Combine HPLC (quantitative purity) with quantitative NMR (qNMR) to cross-validate impurity profiles .
  • Isotopic labeling : Use deuterated solvents or internal standards in NMR to distinguish solvent peaks from impurities .
  • Mass spectrometry imaging (MSI) : Localizes impurities in crystalline or amorphous regions of the compound .

Advanced: How can computational modeling predict the compound’s reactivity in cycloaddition or ring-opening reactions?

Answer:

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in cyclobutane ring formation .
  • Molecular Dynamics (MD) simulations : Analyzes solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize carbocation intermediates) .
  • Frontier Molecular Orbital (FMO) theory : Identifies electron-deficient sites for nucleophilic/electrophilic attack .

Advanced: What methodologies optimize enantioselective synthesis of chiral cyclobutylidene derivatives?

Answer:

  • Chiral catalysts : Use of Rhodium(I) or Ruthenium-based catalysts for asymmetric [2+2] cycloaddition .
  • Kinetic resolution : Enzymatic or chemical methods to separate enantiomers during ester hydrolysis .
  • Circular Dichroism (CD) : Monitors enantiomeric excess (ee) during synthesis .

Advanced: How do steric and electronic effects of the cyclobutylidene moiety influence biological activity in drug discovery?

Answer:

  • Conformational rigidity : The cyclobutylidene core restricts rotational freedom, enhancing target binding affinity .
  • Electron-withdrawing effects : The acetic acid group modulates pKa, influencing membrane permeability .
  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the methylene group to optimize pharmacokinetics .

Advanced: What analytical techniques detect degradation products under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions .
  • LC-MS/MS : Identifies degradation products (e.g., Boc deprotection or cyclobutane ring-opening) .
  • X-ray Photoelectron Spectroscopy (XPS) : Detects surface oxidation or hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of its metabolic pathways?

Answer:

  • ¹³C-labeled cyclobutane : Tracks ring-opening in hepatic microsomal assays .
  • ¹⁵N-Boc group : Monitors amine deprotection kinetics via NMR .
  • Mass isotopomer analysis : Quantifies metabolic flux in cell-based assays .

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